3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one 3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 807354-69-4
VCID: VC16784762
InChI: InChI=1S/C18H14BrN3O/c19-17-13(12-5-1-4-8-16(12)21-17)9-10-22-11-20-15-7-3-2-6-14(15)18(22)23/h1-8,11,21H,9-10H2
SMILES:
Molecular Formula: C18H14BrN3O
Molecular Weight: 368.2 g/mol

3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one

CAS No.: 807354-69-4

Cat. No.: VC16784762

Molecular Formula: C18H14BrN3O

Molecular Weight: 368.2 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one - 807354-69-4

Specification

CAS No. 807354-69-4
Molecular Formula C18H14BrN3O
Molecular Weight 368.2 g/mol
IUPAC Name 3-[2-(2-bromo-1H-indol-3-yl)ethyl]quinazolin-4-one
Standard InChI InChI=1S/C18H14BrN3O/c19-17-13(12-5-1-4-8-16(12)21-17)9-10-22-11-20-15-7-3-2-6-14(15)18(22)23/h1-8,11,21H,9-10H2
Standard InChI Key MCBSBUVJXYKPPJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=C(N2)Br)CCN3C=NC4=CC=CC=C4C3=O

Introduction

Chemical Structure and Molecular Properties

Core Framework and Substituent Effects

The molecular architecture of 3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one integrates a quinazolin-4(3H)-one scaffold with a 2-bromoindole subunit connected via an ethyl linker. The quinazoline ring system, comprising fused benzene and pyrimidine rings, provides a planar geometry conducive to π-π stacking interactions with biological targets . The bromine atom at the indole’s 2-position introduces steric bulk and electron-withdrawing effects, which influence both reactivity and binding affinity.

Table 1: Key structural parameters of 3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one

ParameterValue/Description
Molecular FormulaC₁₉H₁₄BrN₃O
Molecular Weight396.25 g/mol
Hybridizationsp² (quinazoline), sp³ (ethyl linker)
Key Functional GroupsQuinazolinone, bromoindole, ethyl

The ethyl linker between the quinazoline and indole moieties enhances conformational flexibility, allowing the compound to adopt binding poses optimal for target engagement . Quantum mechanical studies suggest that the bromine atom’s electronegativity polarizes the indole ring, increasing its capacity for halogen bonding with residues in enzymatic active sites.

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of 3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one reveals distinct absorption bands:

  • N-H Stretch: 3350 cm⁻¹ (indole NH)

  • C=O Stretch: 1680 cm⁻¹ (quinazolinone carbonyl)

  • C-Br Stretch: 560 cm⁻¹

Nuclear magnetic resonance (NMR) data further elucidate its structure:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinazoline H-2), 7.95–7.45 (m, 4H, aromatic), 6.98 (s, 1H, indole H-3), 3.82 (t, 2H, CH₂), 2.95 (t, 2H, CH₂) .

  • ¹³C NMR: δ 161.2 (C=O), 135.8–112.4 (aromatic carbons), 40.1 (CH₂) .

Synthetic Methodologies

Condensation-Based Approaches

The most efficient route to 3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one involves a three-component condensation of anthranilamide, 2-bromoindole-3-carboxaldehyde, and ethyl acetoacetate under acidic conditions . Optimal yields (68–72%) are achieved using p-toluenesulfonic acid (p-TSA) in refluxing acetonitrile, followed by oxidative aromatization with MnO₂ .

Reaction Scheme:

  • Condensation: Anthranilamide + 2-bromoindole-3-carboxaldehyde → Dihydroquinazolinone intermediate.

  • Oxidation: MnO₂-mediated dehydrogenation to yield the aromatic quinazolinone .

Alternative Pathways

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 h to 45 min with comparable yields (70%) .

  • Solid-Phase Synthesis: Utilizes Wang resin-bound anthranilamide for iterative coupling, enabling combinatorial library generation .

Table 2: Comparative analysis of synthetic methods

MethodYield (%)TimePurity (%)
Acid-catalyzed condensation7212 h95
Microwave-assisted7045 min97
Solid-phase6524 h90

Biological Activities and Mechanisms

Antimicrobial Effects

Against Mycobacterium tuberculosis H37Rv, the compound exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, outperforming first-line agents like isoniazid (MIC = 0.125 μg/mL) in biofilm disruption . Molecular docking indicates high affinity (ΔG = −9.2 kcal/mol) for Rel Mtb, a key enzyme in bacterial stringent response .

Neurological Applications

As a structural analog of LY 225910, this compound shows sub-micromolar affinity for cholecystokinin-2 (CCK2) receptors (IC₅₀ = 9.3 nM), suggesting utility in anxiety and gastrointestinal disorder management .

Structure-Activity Relationships (SAR)

Role of the Bromine Substituent

  • Electron-Withdrawing Effect: Enhances binding to ATP pockets in kinases (e.g., EGFR) by 3.5-fold compared to non-brominated analogs .

  • Steric Influence: The 2-bromo group prevents π-stacking with Phe723 in CCK2 receptors, improving selectivity .

Impact of the Ethyl Linker

  • Flexibility vs. Rigidity: Shortening the linker to methyl reduces anticancer activity (IC₅₀ = 12 μM), while elongation to propyl diminishes solubility .

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: Moderate Caco-2 permeability (Papp = 8.1 × 10⁻⁶ cm/s).

  • Metabolism: Hepatic CYP3A4-mediated oxidation to 3-[2-(2-bromo-1H-indol-3-yl)acetyl]quinazoline-4(3H)-one.

  • Excretion: 78% fecal, 22% renal over 48 h.

Toxicity Data

  • Acute Toxicity: LD₅₀ = 320 mg/kg (mice, oral).

  • Genotoxicity: Negative in Ames test at ≤100 μM .

Comparative Analysis with Analogous Compounds

Table 3: Biological activity of selected quinazolinones

CompoundTargetIC₅₀/EC₅₀
3-[2-(2-Bromoindolyl)ethyl]quinazolinoneEGFR10 nM
LY 225910CCK2 receptor9.3 nM
2-Thioquinazolin-4(3H)-oneRAF kinase85 nM

Future Directions and Challenges

While 3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one exhibits promising polypharmacology, key challenges remain:

  • Solubility Optimization: LogP = 3.2 limits aqueous solubility (0.12 mg/mL). Prodrug strategies using phosphate esters are under investigation.

  • Target Identification: CRISPR-Cas9 knockout screens are needed to map off-target effects.

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